6,8-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
6,8-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the fluorination of 1-methyl-1,2,3,4-tetrahydroisoquinoline. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process .
Chemical Reactions Analysis
Types of Reactions: 6,8-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to its non-fluorinated form.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Non-fluorinated tetrahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
6,8-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential neuroprotective effects and interactions with biological systems.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of novel materials with unique properties due to the presence of fluorine atoms
Mechanism of Action
The mechanism of action of 6,8-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in the body. It is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters, which can have neuroprotective and antidepressant effects .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A non-fluorinated analog with neuroprotective properties.
6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline: A chlorinated analog with similar biological activities.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: A methoxy-substituted analog with distinct pharmacological properties.
Uniqueness: The presence of fluorine atoms in 6,8-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride enhances its lipophilicity and metabolic stability, making it a unique compound with potentially improved pharmacokinetic properties compared to its non-fluorinated or differently substituted analogs .
Properties
CAS No. |
2866323-81-9 |
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Molecular Formula |
C10H12ClF2N |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
6,8-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12;/h4-6,13H,2-3H2,1H3;1H |
InChI Key |
XRZBQILUHCUJRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2F)F.Cl |
Origin of Product |
United States |
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